molecular formula C20H25N B025706 N-(5,5-Dimethylhex-3-yn-1-yl)-N-methyl-1-naphthalenemethanamine CAS No. 104147-39-9

N-(5,5-Dimethylhex-3-yn-1-yl)-N-methyl-1-naphthalenemethanamine

Cat. No. B025706
M. Wt: 279.4 g/mol
InChI Key: NIWNQRYVOLRIML-UHFFFAOYSA-N
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Patent
US05030625

Procedure details

To a solution of 540 mg 5,5-dimethyl-3-hexyn-1-ol in dimethylformamide (DMF) are added, at 0° 1.2 ml triethylamine. Then are added, dropwise, with stirring, 0.335 ml methanesulfonylchloride. After 2 hours of stirring at room temperature are added 740 mg N-methyl-1-naphthylmethylamine and the mixture is heated overnight at 80°. The solvent is evaporated in vacuum, the residue distributed between saturated aqueous NaHCO3 solution and ethyl acetate, the organic phase washed, dried and evaporated. The crude residue is chromatographed over silicagel (with toluene/ethylacetate 9/1) and the title compound (Compound 1) obtained as an oil.
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.335 mL
Type
reactant
Reaction Step Two
Quantity
740 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:9])([CH3:8])[C:3]#[C:4][CH2:5][CH2:6]O.C(N(CC)CC)C.CS(Cl)(=O)=O.[CH3:22][NH:23][CH2:24][C:25]1[C:34]2[C:29](=[CH:30][CH:31]=[CH:32][CH:33]=2)[CH:28]=[CH:27][CH:26]=1>CN(C)C=O>[CH3:22][N:23]([CH2:24][C:25]1[C:34]2[C:29](=[CH:30][CH:31]=[CH:32][CH:33]=2)[CH:28]=[CH:27][CH:26]=1)[CH2:6][CH2:5][C:4]#[C:3][C:2]([CH3:9])([CH3:8])[CH3:1]

Inputs

Step One
Name
Quantity
540 mg
Type
reactant
Smiles
CC(C#CCCO)(C)C
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.335 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
740 mg
Type
reactant
Smiles
CNCC1=CC=CC2=CC=CC=C12

Conditions

Stirring
Type
CUSTOM
Details
dropwise, with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Then are added
STIRRING
Type
STIRRING
Details
After 2 hours of stirring at room temperature
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated overnight at 80°
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated in vacuum
WASH
Type
WASH
Details
the organic phase washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude residue is chromatographed over silicagel (with toluene/ethylacetate 9/1)

Outcomes

Product
Name
Type
product
Smiles
CN(CCC#CC(C)(C)C)CC1=CC=CC2=CC=CC=C12
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.